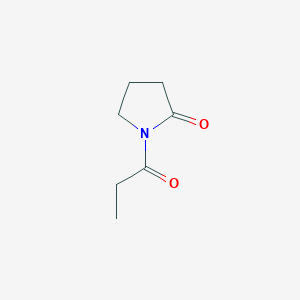
1-Propanoylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanoylpyrrolidin-2-one is a five-membered lactam, also known as a γ-lactam. This compound is part of the pyrrolidinone family, which is characterized by a pyrrolidine ring fused with a carbonyl group. Pyrrolidinones are widely recognized for their biological activities and are commonly found in both natural products and synthetic compounds .
Vorbereitungsmethoden
1-Propanoylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize air-stable and low-cost copper salts as promoters, along with non-poisonous and cost-effective oxidants like Oxone .
Analyse Chemischer Reaktionen
1-Propanoylpyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: Electrophilic substitution reactions can be performed on the pyrrolidinone ring, often using halogens like iodine.
Common reagents used in these reactions include copper salts, Oxone, and various oxidants and additives. Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Wissenschaftliche Forschungsanwendungen
1-Propanoylpyrrolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Propanoylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The presence of the pyrrolidinone ring allows it to participate in multiple biochemical processes, although specific molecular targets and pathways are not extensively documented in the literature .
Vergleich Mit ähnlichen Verbindungen
1-Propanoylpyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: Another five-membered lactam with similar biological activities.
Pyrrolone: Exhibits diverse biological activities and is used in the synthesis of various bioactive agents.
Pyrrolidine: A versatile scaffold in drug discovery, known for its biological activity and structural diversity.
This compound stands out due to its unique synthetic routes and its wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
77015-41-9 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
1-propanoylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-2-6(9)8-5-3-4-7(8)10/h2-5H2,1H3 |
InChI-Schlüssel |
MNRCYXHUPGJXOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















